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Compound of Interest

Compound Name: RIGO12

Cat. No.: B10824127

Introduction

Retinoic acid-inducible gene | (RIG-]) is a crucial cytoplasmic pathogen recognition receptor
that identifies viral RNA, initiating an innate immune response.[1][2] As a member of the
Superfamily 2 (SF2) helicases, RIG-I possesses an RNA-dependent ATPase activity that is
essential for its signaling function.[3][4] This ATPase activity serves as an attractive target for
the development of small molecule inhibitors to modulate immune responses. This document
provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of
a putative inhibitor, RIG012, against RIG-I helicase activity using a continuous enzyme-coupled
assay.

Assay Principle

The NADH-coupled ATPase assay is a robust and widely used method for continuously
monitoring ATP hydrolysis.[5][6][7] The assay links the production of ADP by the ATPase to the
oxidation of reduced nicotinamide adenine dinucleotide (NADH). This is achieved through a
series of coupled enzymatic reactions:

e RIG-I ATPase: The target enzyme, RIG-I, hydrolyzes ATP to ADP and inorganic phosphate
(Pi) in the presence of its RNA ligand.

o Pyruvate Kinase (PK): The generated ADP is immediately used by pyruvate kinase to
convert phosphoenolpyruvate (PEP) into pyruvate. This step regenerates ATP, ensuring its
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concentration remains constant throughout the assay and preventing product inhibition by
ADP.[5][8]

o Lactate Dehydrogenase (LDH): Pyruvate is then reduced to lactate by lactate
dehydrogenase. This reaction consumes one molecule of NADH, oxidizing it to NAD+.[6]

The rate of ATP hydrolysis is directly proportional to the rate of NADH oxidation. The
consumption of NADH can be continuously monitored by measuring the decrease in
absorbance at a wavelength of 340 nm.[6][9] By performing the assay across a range of
RIG012 concentrations, a dose-response curve can be generated to calculate the IC50 value.
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Diagram 1: Principle of the NADH-Coupled ATPase Assay

Experimental Protocol

This protocol is designed for a 96-well or 384-well microplate format, allowing for simultaneous
analysis of multiple inhibitor concentrations.[6][7]

Materials and Reagents
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e Enzymes:

o Purified full-length RIG-I protein

o Pyruvate Kinase (PK) (e.g., Sigma-Aldrich)

o Lactate Dehydrogenase (LDH) (e.g., Sigma-Aldrich)

e Substrates & Cofactors:

o Adenosine 5'-triphosphate (ATP), Mg2+ salt

o Phosphoenolpyruvate (PEP)

o [-Nicotinamide adenine dinucleotide, reduced form (NADH)

o RIG-I RNAligand (e.g., short 5'ppp-dsRNA)

¢ Inhibitor:

o RIGO012 stock solution (in DMSO)

o Buffers and Solutions:

o Assay Buffer (50 mM MOPS pH 7.4, 50 mM KCI, 5 mM MgClz, 5 mM DTT)[3][10]

o DMSO (for inhibitor dilution)

e Equipment:

o UV-transparent 96-well or 384-well microplates

o Microplate spectrophotometer capable of kinetic reads at 340 nm with temperature control

o Multichannel pipettes

Procedure
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Diagram 2: Experimental Workflow for IC50 Determination
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. Reagent Preparation:

10x Assay Buffer: 500 mM MOPS pH 7.4, 500 mM KCI, 50 mM MgClz, 50 mM DTT. Store at
4°C.

ATP Stock (100 mM): Dissolve ATP in water, adjust pH to 7.0, and store at -20°C.

PEP Stock (150 mM): Prepare fresh in water.[6]

NADH Stock (20 mg/mL): Prepare fresh in water.[6]

RIG012 Serial Dilutions: Prepare a 10-point, 3-fold serial dilution series of RIG012 in 100%
DMSO, starting from a high concentration (e.g., 10 mM).

2. Assay Execution (per 100 pL reaction volume):

Prepare Reaction Master Mix: On ice, prepare a master mix sufficient for all reactions. For
each 100 pL reaction, the final concentrations should be:

o 50 mM MOPS pH 7.4
o 50 mM KCI

o 5 mM MgClz

o 5mMDTT

o 1.5 mM PEP

o 0.3 mM NADH

o ~40 U/mL LDH

o ~20 U/mL PK

o 10 nM RIG-I Protein

o 50 nM RNA Ligand
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o Plate Setup:

o Add 1 pL of each RIG012 serial dilution (or DMSO for 0% inhibition control) to the
appropriate wells of the microplate.

o Add 1 pL of buffer without RIG-I to "no enzyme" control wells (for 100% inhibition
control/background).

o Add 89 L of the Reaction Master Mix to all wells.
o Pre-incubate the plate for 5-10 minutes at the assay temperature (e.g., 30°C).
* Initiate Reaction:

o Start the reaction by adding 10 puL of 10 mM ATP solution to all wells for a final
concentration of 1 mM.

o Immediately place the plate in the spectrophotometer.
o Data Acquisition:

o Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 30-60 minutes at
30°C.

Data Presentation and Analysis

The primary data consists of absorbance readings over time. The rate of reaction is determined
from the linear portion of this decay curve.

1. Data Processing:
» For each concentration of RIG012, plot Absorbance (340 nm) vs. Time (minutes).

o Determine the slope of the linear phase for each curve. The rate is the negative of the slope
(-AA340/min).

o Correct the rates by subtracting the background rate of NADH decomposition (from the "no
enzyme" control).
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2. Percent Inhibition Calculation:

o Calculate the percent inhibition for each RIG012 concentration using the following formula:
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_ DMSQ)) where Rate_inhibitor is the corrected
rate at a given RIG012 concentration and Rate_ DMSO is the corrected rate of the DMSO-
only (0% inhibition) control.

3. Sample Data Table:

[RIG012] (pM) log[RIG012] Rate ( . Correcte(-j Rate % Inhibition
mOD/min) (-mOD/min)
0 (DMSO) N/A 25.5 25.0 0.0
0.01 -2.00 25.2 24.7 1.2
0.03 -1.52 23.8 23.3 6.8
0.10 -1.00 20.1 19.6 21.6
0.30 -0.52 13.5 13.0 48.0
1.00 0.00 7.8 7.3 70.8
3.00 0.48 4.1 3.6 85.6
10.00 1.00 2.2 1.7 93.2
30.00 1.48 1.8 1.3 94.8
100.00 2.00 1.6 1.1 95.6
No Enzyme N/A 0.5 0.0 100.0

4. IC50 Determination:

e Plot Percent Inhibition versus the logarithm of the RIG012 concentration.

 Fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[11][12]

e The IC50 is the concentration of RIG012 that corresponds to 50% inhibition on the fitted
curve.
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Diagram 3: Data Analysis Workflow for IC50 Calculation

This comprehensive approach provides a reliable method for characterizing the potency of
novel RIG-I inhibitors like RIG012, which is a critical step in the drug discovery and
development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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